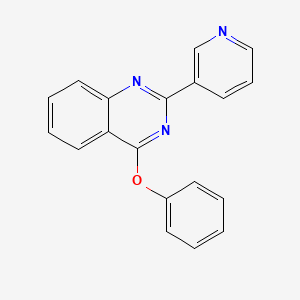

4-Phenoxy-2-pyridin-3-ylquinazoline

Beschreibung

4-Phenoxy-2-pyridin-3-ylquinazoline is a heterocyclic compound featuring a quinazoline core substituted at position 2 with a pyridin-3-yl group and at position 4 with a phenoxy moiety. Quinazolines are known for their diverse pharmacological activities, including kinase inhibition and anticancer properties.

Eigenschaften

IUPAC Name |

4-phenoxy-2-pyridin-3-ylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O/c1-2-8-15(9-3-1)23-19-16-10-4-5-11-17(16)21-18(22-19)14-7-6-12-20-13-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOJJIYUGSQDYFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320514 | |

| Record name | 4-phenoxy-2-pyridin-3-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26663025 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

381196-06-1 | |

| Record name | 4-phenoxy-2-pyridin-3-ylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2-pyridin-3-ylquinazoline typically involves the reaction of quinazolin-4(3H)-one with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride. This reaction is carried out in acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods: This method allows for high yields and broad substrate scope .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Phenoxy-2-pyridin-3-ylquinazoline can undergo various chemical reactions, including:

Substitution: The phenoxy and pyridin-3-yl groups can participate in substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

Oxidation: Water radical cations in microdroplets under ambient conditions.

Substitution: Aryne intermediates generated from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride.

Major Products:

Oxidation: Quaternary ammonium cations.

Substitution: Various substituted derivatives depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4-Phenoxy-2-pyridin-3-ylquinazoline has shown promise in several therapeutic areas, including:

Anticancer Activity : Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. Research indicates that 4-phenoxy derivatives can effectively target protein tyrosine kinases (PTKs), which are crucial in tumor growth and angiogenesis. Studies have reported IC50 values for various derivatives as low as 0.1 μM against specific cancer cell lines such as PC3 (prostate cancer) and MCF-7 (breast cancer) .

Anti-inflammatory Effects : This compound has been investigated for its potential to inhibit pro-inflammatory cytokines and enzymes. Its anti-inflammatory properties could be beneficial in treating conditions like rheumatoid arthritis and inflammatory bowel disease .

Antiviral Properties : Emerging studies suggest that quinazoline derivatives may interfere with viral replication processes. For instance, 4-phenoxy derivatives have shown potential in inhibiting viral protein synthesis, indicating a pathway for developing new antiviral therapies .

Chemical Reactions and Synthesis

The compound can undergo various chemical reactions, making it a versatile building block in organic synthesis:

- Oxidation : Can be oxidized using water radical cations to form quaternary ammonium cations.

- Substitution Reactions : The phenoxy and pyridinyl groups allow for further functionalization through nucleophilic substitution reactions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their biological activities:

Cytotoxicity Assessment : A study evaluated various quinazolinone-thiazole hybrids for cytotoxic effects on cancer cell lines, demonstrating varying degrees of effectiveness with some achieving IC50 values below 1 μM .

Enzyme Inhibition Studies : Research has shown that quinazoline derivatives can inhibit specific enzymes involved in cancer progression, highlighting their potential as therapeutic agents .

Molecular Dynamics Simulations : Advanced computational techniques have been employed to predict binding affinities and interactions of this compound with target proteins, providing insights into its mechanism of action .

Wirkmechanismus

The mechanism of action of 4-Phenoxy-2-pyridin-3-ylquinazoline is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table compares 4-Phenoxy-2-pyridin-3-ylquinazoline with structurally related quinazoline derivatives:

Key Observations :

- Synthetic Utility: The chloro substituent in 4-chloro-2-pyridin-3-ylquinazoline serves as a leaving group, enabling further functionalization (e.g., phenoxy introduction via nucleophilic substitution) .

- Solubility: The pyrrolidinylamino and phenol groups in the compound from improve aqueous solubility compared to the phenoxy or chloro derivatives, which may influence bioavailability.

Future research should focus on :

Synthesizing 4-Phenoxy-2-pyridin-3-ylquinazoline and validating its kinase inhibition profile.

Comparative pharmacokinetic studies with chloro and amino analogs.

Computational modeling to predict binding affinities against targets like EGFR or VEGFR.

Q & A

Q. What are the most efficient synthetic routes for 4-phenoxy-2-pyridin-3-ylquinazoline, and how do reaction conditions influence yield?

The compound can be synthesized via metal-free, room-temperature methods using aryne intermediates, which avoid harsh conditions and enable high regioselectivity. For example, a mild protocol involving phenoxylation of quinazoline derivatives via arynes (generated from 2-(trimethylsilyl)aryl triflates) achieves yields >75% . Alternative routes may use palladium or copper catalysts (e.g., Ullmann coupling), but these often require elevated temperatures (80–120°C) and longer reaction times, risking side products . Solvent choice (e.g., DMSO vs. acetonitrile) significantly impacts reaction kinetics and purity .

Q. How should researchers characterize 4-phenoxy-2-pyridin-3-ylquinazoline to confirm structural integrity?

Key techniques include:

- NMR spectroscopy : Analyze aromatic proton signals (quinazoline C6-H and pyridine protons) to confirm substitution patterns .

- X-ray crystallography : Resolve crystal structures to validate regiochemistry and intermolecular interactions (e.g., π-stacking in quinazoline cores) .

- HPLC-MS : Monitor purity (>95%) and detect trace byproducts (e.g., dehalogenated intermediates) .

Q. What safety precautions are critical when handling this compound?

The compound may exhibit hazards such as skin/eye irritation (H315, H319) and respiratory sensitivity (H335). Use PPE (gloves, goggles) and work in a fume hood. Precautionary measures include avoiding dust formation (P261) and contamination (P405) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for 4-phenoxy-2-pyridin-3-ylquinazoline derivatives?

Discrepancies often arise from solvent polarity, catalyst loading, or aryne precursor stability. For example:

| Method | Solvent | Catalyst | Yield | Source |

|---|---|---|---|---|

| Aryne-mediated | DCM | None | 75–85% | |

| Ullmann coupling | DMF | CuI | 60–70% | |

| Optimize by pre-screening solvents (e.g., DCM for arynes vs. DMF for copper catalysis) and quantifying aryne generation efficiency via FTIR . |

Q. What strategies improve the regioselectivity of phenoxylation in quinazoline derivatives?

- Electronic effects : Electron-deficient quinazolines (e.g., 4-chloro-substituted) favor phenoxylation at C2 due to reduced steric hindrance .

- Aryne directing groups : Use trimethylsilyl groups to stabilize transition states, directing phenoxy groups to the desired position .

- Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time and side reactions (e.g., dimerization) .

Q. How does structural modification of 4-phenoxy-2-pyridin-3-ylquinazoline impact its biological activity?

Substituents on the phenoxy ring (e.g., halogens, methoxy groups) modulate pharmacokinetics. For example:

- 4-Fluorophenoxy : Increases lipophilicity and blood-brain barrier penetration .

- 4-Methoxyphenoxy : Enhances binding to kinase ATP pockets via H-bonding . Use molecular docking (AutoDock Vina) and in vitro assays (e.g., kinase inhibition) to correlate structure-activity relationships .

Q. What analytical methods are suitable for detecting degradation products of this compound under physiological conditions?

- LC-TOF/MS : Identifies hydrolytic degradation products (e.g., quinazoline-2,4-diol) in simulated gastric fluid .

- Stability studies : Monitor pH-dependent degradation (t1/2 at pH 7.4 vs. 1.2) using accelerated stability chambers .

Methodological Guidance

Q. How to design a kinetic study for phenoxylation reactions involving aryne intermediates?

- Step 1 : Use in situ FTIR to track aryne generation (disappearance of trimethylsilyl peaks at ~1250 cm⁻¹) .

- Step 2 : Perform time-resolved NMR to quantify intermediate formation (e.g., zwitterionic adducts) .

- Step 3 : Fit data to a second-order kinetic model to determine rate constants (k) and activation energy (Ea) .

Q. What computational tools predict the reactivity of 4-phenoxy-2-pyridin-3-ylquinazoline in nucleophilic aromatic substitution?

- DFT calculations (Gaussian 16) : Calculate Fukui indices (f⁻) to identify electrophilic centers (C2 of quinazoline typically has f⁻ >0.3) .

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions susceptible to nucleophilic attack .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for similar quinazoline derivatives?

Variations arise from assay conditions (e.g., cell line specificity, serum concentration) or impurities. For example:

- Impurity B (BP) : A common byproduct (2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one) can inhibit off-target kinases, skewing IC50 values .

Mitigate by using HPLC-purified compounds (>99%) and validating assays with positive controls (e.g., gefitinib for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.